molecular formula C7H6FNO2 B1451181 5-Fluorosalicylaldoxime CAS No. 2059178-06-0

5-Fluorosalicylaldoxime

Cat. No. B1451181
M. Wt: 155.13 g/mol
InChI Key: LSBFIKDJEJSBIJ-UHFFFAOYSA-N
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Description

5-Fluorosalicylaldoxime (5-FSA) is an organic compound belonging to the class of aldoximes. It is a versatile compound that is used for a variety of purposes in scientific research and in industrial applications. 5-FSA is a colorless liquid with a molecular weight of 151.09 g/mol. It is soluble in polar solvents, such as water, methanol and ethanol, and is insoluble in non-polar solvents, such as hexane and petroleum ether.

Scientific Research Applications

Mechanisms of Action and Clinical Strategies

5-Fluorouracil (5-FU), a compound related to 5-Fluorosalicylaldoxime, plays a pivotal role in cancer treatment. Its mechanisms involve the inhibition of thymidylate synthase, leading to DNA damage in cancer cells. Strategies to enhance its anticancer activity include modulation of its metabolic pathways and overcoming drug resistance through novel technologies like DNA microarray profiling. This approach aims to identify genes mediating resistance to 5-FU, presenting new therapeutic targets or predictive biomarkers for chemotherapy response (Longley, Harkin, & Johnston, 2003).

Pharmacology and Drug Interactions

Flucytosine, an antimycotic compound converted into 5-FU in fungal cells, illustrates the broader utility of fluorouracil analogs beyond direct anticancer applications. This conversion inhibits fungal RNA and DNA synthesis, showcasing the versatility of 5-FU-based compounds in treating severe systemic mycoses. Understanding these pharmacological properties and drug interactions, including the impact of renal function on drug elimination, is crucial for optimizing treatment strategies across different medical conditions (Vermes, Guchelaar, & Dankert, 2000).

Molecular Studies and Drug Resistance

Research on 5-FU-induced intestinal mucositis reveals the importance of molecular studies in understanding drug side effects and resistance mechanisms. The activation of nuclear factor-κB by 5-FU, leading to inflammation and mucosal damage, highlights the complex interactions between chemotherapeutic agents and cellular signaling pathways. Such insights are vital for developing interventions to mitigate adverse effects and enhance treatment tolerability (Chang et al., 2012).

Clinical Pharmacology and Metabolism

The review of 5-FU's preclinical and clinical development over forty years underscores the ongoing relevance of this compound in treating solid tumors. Innovations in delivery methods, including oral administration and combination therapies, reflect the continuous evolution of 5-FU's application in oncology. These advancements aim to improve patient outcomes and manage the drug's toxicity profile, demonstrating the dynamic nature of chemotherapeutic treatment paradigms (Grem, 2000).

properties

IUPAC Name

4-fluoro-2-(hydroxyiminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFIKDJEJSBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorosalicylaldoxime

Synthesis routes and methods

Procedure details

A solution of sodium acetate trihydrate (1.94 g, 14.28 mmol) in H2O (8 mL) was added to a warm solution of 5-fluoro-2-hydroxy-benzaldehyde (1.0 g, 7.14 mmol) and NH2OH HCl (992 mg, 14.28 mmol) in 80% ethanol (30 mL). The reaction mixture was refluxed for 3 hr. Removal of ethanol, the mixture was cooled to rt, collected the precipitate and washed with water, dried to afford the title compound (920 mg, 83%). MS (DCI/NH3) m/z 217 (M+62)+. 1H NMR (500 MHz, DMSO-d6) δ ppm 6.89 (dd, J=9.15, 4.88 Hz, 1H) 7.07 (td, J=8.54, 3.05 Hz, 1H) 7.29 (dd, J=9.46, 3.05 Hz, 1H) 8.30 (s, 1H) 10.02 (brs, 1H) 11.46 (brs, 1H).
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
992 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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